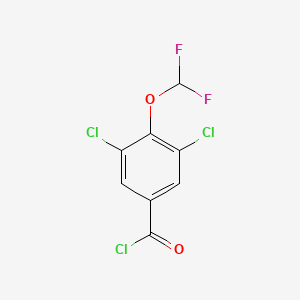

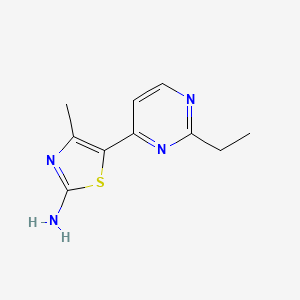

5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine

Vue d'ensemble

Description

“5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine” is a compound that falls under the category of pyridopyrimidines . Pyridopyrimidines are of great interest due to their biological potential and are present in relevant drugs . They have been studied in the development of new therapies .

Synthesis Analysis

The synthesis of pyridopyrimidines involves various methods. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis

Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions . Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis

The chemical reactions of pyridopyrimidines involve a cascade of stepwise inverse electron demand hetero-Diels-Alder (ihDA) reactions, followed by retro-Diels-Alder (rDA) reactions and elimination of water . An acid is required for both ihDA and rDA reactions .Applications De Recherche Scientifique

Synthesis and Pharmacological Evaluation

5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine has been explored in the context of synthesizing novel compounds with potential pharmacological properties. Dounay et al. (2009) discussed aminopyrimidine derivatives as novel 5-HT1A agonists, which may hold therapeutic significance in neurological and psychiatric conditions (Dounay et al., 2009).

Antimicrobial and Antitumor Activities

The compound has been investigated for its potential in creating new antimicrobial and antitumor agents. Abdel-Mohsen (2003) synthesized derivatives of 5-(2-Aminothiazol-4-yl)-8-hydroxyquinoline, exhibiting significant antimicrobial activity (Shawkat A. Abdel-Mohsen, 2003). Chu De-qing (2011) reported on the synthesis of N-(2′-arylaminepyrimidin4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives, showing observable antitumor activities (Chu De-qing, 2011).

Hypoglycemic and Glycogen Synthase Kinase 3 Inhibition

The compound's derivatives have shown potential as hypoglycemic agents and inhibitors of glycogen synthase kinase 3, indicating relevance in metabolic disorders and diabetes. Song et al. (2011) identified N-(pyrimidin-4-yl)thiazol-2-amine derivatives as dual-action hypoglycemic agents, activating both glucokinase and PPARγ (Huihui Song et al., 2011). Wagman et al. (2017) discussed the antihyperglycemic activity of similar inhibitors, emphasizing their role in managing type 2 diabetes (A. Wagman et al., 2017).

Structural Characterization and Adsorption Studies

Structural characterization and adsorption properties of related compounds have also been a research focus. Böck et al. (2020) examined the crystal structures of 1-(4-methylpyridin-2-yl)thiourea derivatives, which could offer insights into the chemical and physical properties of similar thiazole derivatives (Denise Böck et al., 2020). Garcia-Martin et al. (2005) explored the adsorption of metal ions on carbon sorbents containing pyrimidine-polyamine conjugates, demonstrating potential environmental applications (J. Garcia-martin et al., 2005).

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition results in the control of cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

The biochemical pathways affected by 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine are those regulated by protein kinases . The downstream effects of this interaction include the regulation of cell growth, differentiation, migration, and metabolism .

Pharmacokinetics

The compound’s bioavailability is likely influenced by these properties .

Result of Action

The molecular and cellular effects of 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine’s action include the inhibition of protein kinases, leading to the control of cell growth, differentiation, migration, and metabolism .

Propriétés

IUPAC Name |

5-(2-ethylpyrimidin-4-yl)-4-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4S/c1-3-8-12-5-4-7(14-8)9-6(2)13-10(11)15-9/h4-5H,3H2,1-2H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGRZUFSNYTZWHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CC(=N1)C2=C(N=C(S2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.